(R)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine
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Overview
Description
®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to the alpha carbon of the phenylethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate chiral precursor, often derived from commercially available starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions.
Formation of the Amine:
Industrial Production Methods
Industrial production of ®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenylethylamine structure.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine: The enantiomer of the compound, which may have different biological activities.
N-Methyl-2,2,2-trifluoro-1-phenylethylamine: Without the chiral center, this compound may exhibit different chemical properties.
2,2,2-Trifluoro-1-phenylethylamine: Lacks the N-methyl group, leading to different reactivity and applications.
Uniqueness
®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10F3N |
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Molecular Weight |
189.18 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-N-methyl-1-phenylethanamine |
InChI |
InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3/t8-/m1/s1 |
InChI Key |
PARXLQDTVSGAAM-MRVPVSSYSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)C(F)(F)F |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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